2-Acetoxy-2-methyl-1-propanol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOKHTMCBUZSOP-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetoxy-2-methyl-1-propanol-d6: Molecular Structure, Physicochemical Properties, and Analytical Characterization

This technical guide provides a comprehensive overview of 2-Acetoxy-2-methyl-1-propanol-d6, a deuterated organic molecule of significant interest in various scientific disciplines, particularly in drug development and metabolic research. This document will delve into its molecular structure, physicochemical properties, and the analytical methodologies for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isotopic Labeling

Isotopically labeled compounds, such as this compound, are powerful tools in modern scientific research. The substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), imparts a unique mass signature to the molecule without significantly altering its chemical properties. This allows for its use as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurements of its non-deuterated counterpart in complex biological matrices.[] Furthermore, deuterium labeling can influence the metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect, which is of profound interest in drug discovery and development for enhancing pharmacokinetic profiles.

This compound, with its combination of a primary alcohol and an ester functional group, serves as a valuable building block or internal standard in various organic syntheses and analytical applications.[2][3]

Molecular Structure and Isotopic Labeling

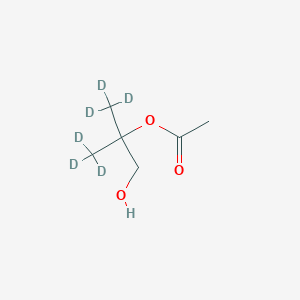

The molecular structure of this compound is fundamental to understanding its properties and behavior. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. Based on common synthetic routes for deuteration, the most probable positions for deuterium substitution are the two methyl groups attached to the tertiary carbon, resulting in two -CD₃ groups.

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Properties

| Property | Value (for non-deuterated analog) | Reference |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| CAS Number | 947252-23-5 | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 107-108 °C | [6] |

| Density | 0.802 g/mL | [6] |

| Solubility | Soluble in water (100 g/L) | [6] |

For this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₆D₆O₃ | [2][7] |

| Molecular Weight | 138.19 g/mol | [2][7] |

| CAS Number | 1185110-46-6 | [2] |

| Appearance | Light-Brownish Oil | [2] |

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound can be approached in a two-step process: the deuteration of a suitable precursor followed by esterification.

Deuteration of 2-Methyl-1,2-propanediol

A common and efficient method for the selective deuteration of alcohols is through catalytic hydrogen-deuterium exchange using deuterium oxide (D₂O) as the deuterium source.[8][9][10][11] This approach is environmentally benign and cost-effective.

Conceptual Synthesis Workflow

A conceptual workflow for the synthesis of this compound.

Experimental Protocol: Deuteration

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chosen ruthenium or iridium pincer complex catalyst (e.g., 0.1-1 mol%).

-

Reaction Setup: Add 2-methyl-1,2-propanediol and deuterium oxide (D₂O) as the solvent and deuterium source.

-

Reaction Conditions: The reaction mixture is typically heated to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 12-24 hours) to facilitate the H/D exchange at the methyl groups. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The deuterated product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-methyl-1,2-propanediol-d6.

The causality behind this experimental choice lies in the ability of specific transition metal catalysts to activate C-H bonds, facilitating the exchange with deuterium from D₂O.[8][9][10][11] This method offers high isotopic enrichment with regioselectivity.

Esterification

The final step involves the selective acetylation of the primary hydroxyl group of the deuterated diol.

Experimental Protocol: Esterification

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-methyl-1,2-propanediol-d6 in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride. A mild base, such as pyridine or triethylamine, is often added to neutralize the acid byproduct.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the final product, this compound, is purified by column chromatography or distillation under reduced pressure.

This self-validating protocol relies on well-established esterification reactions, with TLC monitoring providing a clear endpoint for the reaction.

Analytical Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation and for confirming the position and extent of deuteration.

-

¹H NMR: The proton NMR spectrum of the deuterated compound is expected to show a significant reduction or complete absence of the signals corresponding to the methyl protons compared to the non-deuterated analog.[12] The remaining signals for the methylene and hydroxyl protons will be present, although their splitting patterns may be simplified due to the absence of coupling with the methyl protons.

-

²H NMR: The deuterium NMR spectrum will show a signal in the region corresponding to the chemical shift of the methyl groups, confirming the incorporation of deuterium.[13]

-

¹³C NMR: The carbon-13 NMR spectrum will show the signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated compound.

Expected ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) (Non-deuterated) | Expected Observation (Deuterated) |

| -C(CH ₃)₂-d6 | ~1.2 | Absent or significantly reduced |

| -CH ₂OH | ~3.4 | Singlet |

| -OH | Variable | Broad singlet |

| -COCH ₃ | ~2.1 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and assessing the level of isotopic enrichment.

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 138, which is 6 mass units higher than the non-deuterated analog (m/z 132).[4] The fragmentation pattern will also be informative, with key fragments showing a +6 Da shift.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for assessing the purity of the final product. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any potential impurities.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of this compound.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: The retention time of the main peak is used to assess purity, and the corresponding mass spectrum is analyzed to confirm the identity of the compound.

This protocol is self-validating as the retention time and mass spectrum should be consistent and reproducible for a pure sample.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in various matrices, particularly in biological samples for pharmacokinetic and metabolic studies. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[]

Conclusion

This compound is a valuable tool for researchers in various scientific fields. A thorough understanding of its molecular structure, physicochemical properties, and the appropriate analytical techniques for its characterization is essential for its effective application. The methodologies outlined in this guide provide a robust framework for the synthesis and analysis of this and similar deuterated compounds, emphasizing the importance of rigorous analytical validation to ensure data integrity.

References

-

Green Chemistry. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes. [Link]

-

ACS Publications. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O. [Link]

-

ACS Publications. Simple and Efficient Catalytic Reaction for the Selective Deuteration of Alcohols. [Link]

-

Chemical Science. Iridium-catalyzed α-selective deuteration of alcohols. [Link]

-

Pharmaffiliates. CAS No : 947252-23-5 | Product Name : 2-Acetoxy-2-methyl-1-propanol. [Link]

-

PubChem. 2-Acetoxy-2-methyl-1-propanol. [Link]

-

PrepChem.com. Synthesis of 2. 2-Acetoxy-1-phenylpropane. [Link]

-

Organic Chemistry Portal. One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. [Link]

-

Pharmaffiliates. 1185110-46-6| Chemical Name : this compound. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. [Link]

-

Anichem. 2-ACETOXY-2-METHYL-1-PROPANOL. [Link]

-

Good Scents Company. 1-Acetoxy-2-propanol. [Link]

-

Pharmaffiliates. 1185110-46-6| Chemical Name : this compound. [Link]

-

Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. [Link]

-

EPA CompTox Chemicals Dashboard. 2-Methyl-1-propanol. [Link]

-

Journal of Drug Delivery and Therapeutics. View of GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. [Link]

-

ResearchGate. ¹H NMR spectrum (in DMSO-d6) depicting the decomposition profile of... [Link]

-

Research Journal of Pharmacy and Technology. Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. [Link]

-

International Journal of Herbal Medicine. GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. [Link]

-

ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

-

NIST WebBook. 2-ethoxy-2-methyl-1-propanol. [Link]

-

Chemsrc. 2-Methyl(2H6)propan-2-ol. [Link]

-

Cheméo. Mixture of 2-Propanol, 2-methyl- + Acetic acid, methyl ester. [Link]

-

Cheméo. Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). [Link]

-

Metasci. Safety Data Sheet 2-Methyl-1-propanol. [Link]

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 4. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. scbt.com [scbt.com]

- 8. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.washington.edu [chem.washington.edu]

An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-2-methyl-1-propanol-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 2-Acetoxy-2-methyl-1-propanol-d6, a deuterated analog of a versatile organic molecule. This document is intended for an audience with a strong background in organic chemistry and aims to deliver not just a protocol, but a thorough understanding of the reaction mechanisms and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of Deuterated Molecules

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially improving a drug's pharmacokinetic profile, increasing its half-life, and reducing the formation of undesirable metabolites. This guide details a reliable method for the synthesis of this compound, a compound that can serve as a building block in the synthesis of more complex deuterated molecules or be used in metabolic studies.

Overall Synthetic Strategy

The synthesis of this compound is approached as a two-stage process. The first stage focuses on the construction of the deuterated core, 2-methyl-1,2-propanediol-d6. The second stage involves the selective acetylation of the tertiary hydroxyl group of this diol to yield the final product.

The chosen pathway for the synthesis of the deuterated diol intermediate involves a Grignard reaction between acetone-d6 and a deuterated Grignard reagent, followed by a hydroxymethylation step. This approach allows for the precise and efficient incorporation of deuterium atoms at the desired positions. The subsequent selective acetylation is a critical step, and this guide will explore enzymatic catalysis as a highly regioselective method.

Stage 1: Synthesis of 2-Methyl-1,2-propanediol-d6

The first stage of the synthesis is dedicated to the construction of the deuterated diol, 2-methyl-1,2-propanediol-d6. This is achieved in two key steps:

-

Grignard Reaction: The synthesis commences with the reaction of acetone-d6 with methyl-d3-magnesium iodide. This classic Grignard reaction is a powerful tool for carbon-carbon bond formation and provides a straightforward route to a fully deuterated tert-butanol-d9 intermediate.[1][2][3][4][5][6][7] The high nucleophilicity of the Grignard reagent ensures an efficient attack on the electrophilic carbonyl carbon of the deuterated acetone.

-

Hydroxymethylation: The second step involves the introduction of a hydroxymethyl group (-CH2OH) to the tert-butanol-d9 intermediate. While direct hydroxymethylation of tertiary alcohols can be challenging, one plausible approach involves a reaction sequence such as conversion to the corresponding alkene (isobutylene-d8) followed by hydroboration-oxidation or epoxidation and subsequent hydrolysis. A more direct, albeit less common, method could involve a catalyzed reaction with a formaldehyde equivalent. For the purpose of this guide, we will outline a general protocol for this transformation.

Experimental Protocol: Synthesis of 2-Methyl-1,2-propanediol-d6

Step 1: Synthesis of tert-Butanol-d9

-

Materials:

-

Magnesium turnings

-

Iodomethane-d3

-

Anhydrous diethyl ether

-

Acetone-d6

-

Anhydrous tetrahydrofuran (THF)[5]

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of iodomethane-d3 in anhydrous diethyl ether and add a small portion to the magnesium.

-

Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining iodomethane-d3 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (methyl-d3-magnesium iodide).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a solution of acetone-d6 in anhydrous THF and add it dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butanol-d9.

-

Step 2: Synthesis of 2-Methyl-1,2-propanediol-d6

-

Materials:

-

tert-Butanol-d9

-

Reagents for hydroxymethylation (e.g., paraformaldehyde and a suitable catalyst)

-

Appropriate solvent

-

Aqueous workup solutions

-

Drying agent

-

-

Procedure (General):

-

Dissolve tert-butanol-d9 in a suitable anhydrous solvent in a reaction flask under an inert atmosphere.

-

Add the hydroxymethylating agent (e.g., paraformaldehyde) and the catalyst.

-

Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to remove the catalyst and any unreacted starting materials.

-

Extract the product into an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure.

-

Purify the crude 2-methyl-1,2-propanediol-d6 by column chromatography or distillation.

-

Stage 2: Selective Acetylation of 2-Methyl-1,2-propanediol-d6

The final step in the synthesis is the regioselective acetylation of the tertiary hydroxyl group of 2-methyl-1,2-propanediol-d6. Differentiating between a primary and a tertiary alcohol for acylation can be achieved with high selectivity using enzymatic catalysis. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for this transformation, often favoring the acylation of the more sterically hindered alcohol.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Methyl-1,2-propanediol-d6

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., acetonitrile or tert-butanol)

-

Celatom® or a similar filtration aid

-

-

Procedure:

-

To a solution of 2-methyl-1,2-propanediol-d6 in the chosen anhydrous solvent, add immobilized Candida antarctica lipase B.

-

Add vinyl acetate as the acyl donor.

-

Shake the reaction mixture at a controlled temperature (e.g., 45-60 °C).

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, filter the enzyme through a pad of Celatom® and wash the enzyme with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Data Summary

| Compound | Starting Material(s) | Reagent(s) | Expected Yield | Purity |

| tert-Butanol-d9 | Acetone-d6, Iodomethane-d3, Mg | Diethyl ether, THF | High | >95% |

| 2-Methyl-1,2-propanediol-d6 | tert-Butanol-d9 | Paraformaldehyde, Catalyst | Moderate | >95% |

| This compound | 2-Methyl-1,2-propanediol-d6 | Vinyl acetate, Candida antarctica lipase B | High | >98% |

Visualizing the Synthesis

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Grignard Reaction

Caption: Mechanism of the Grignard reaction to form tert-butanol-d9.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-reasoned approach to the preparation of this compound. By leveraging a Grignard reaction with deuterated starting materials and a highly regioselective enzymatic acetylation, this methodology ensures the efficient and precise synthesis of the target molecule. The principles and techniques described herein are applicable to the synthesis of other deuterated compounds and will be of significant value to researchers in the fields of medicinal chemistry and drug metabolism.

References

-

The reaction of methyl magnesium iodide with acetone class 11 chemistry CBSE - Vedantu. (2025, November 26). Retrieved from [Link]

-

How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? - Quora. (2020, August 21). Retrieved from [Link]

-

What is tha action of methyl magnesium iodide on acetone - Brainly.in. (2020, October 14). Retrieved from [Link]

-

tert-Butyl alcohol - Wikipedia. (n.d.). Retrieved from [Link]

-

The reaction of methyl magnesium iodide with acetone followed by hydrolysis give secondery butanol. - Allen. (n.d.). Retrieved from [Link]

- Method of producing isobutylene glycol. (n.d.). Google Patents.

-

The reaction of methyl magnesium iodide with acetone followed by hydr - askIITians. (2014, May 30). Retrieved from [Link]

-

How is t-butyl alcohol prepared using grignard reagent? - Brainly.in. (2019, July 31). Retrieved from [Link]

- Process for the preparation of isobutylene glycol. (n.d.). Google Patents.

- Preparation method of deuterated tert-butyl alcohol. (n.d.). Google Patents.

-

Tertiary-Butanol: a toxicological review. (2010, September 15). PubMed. Retrieved from [Link]

-

Preparation of tert-butyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Reaction between acetone and methyl-magnesium chloride followed by hydrolysis will give. (2024, October 28). Retrieved from [Link]

- Process for producing isobutylene from acetone. (n.d.). Google Patents.

-

2-Acetoxy-2-methyl-1-propanol. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Production of isobutylene from acetone over micro–mesoporous catalysts. (n.d.). ResearchGate. Retrieved from [Link]

-

(i) Suggest a method to prepare - 2 − - methyl - − 2 - - propanol using Grignard reagent. (ii) What happens when this alcohol is passed over copper heated to. (n.d.). Vaia. Retrieved from [Link]

Sources

- 1. The reaction of methyl magnesium iodide with acetone class 11 chemistry CBSE [vedantu.com]

- 2. quora.com [quora.com]

- 3. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 4. brainly.in [brainly.in]

- 5. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. vaia.com [vaia.com]

Chemical stability of deuterated 2-Acetoxy-2-methyl-1-propanol in various solvents

Executive Summary

2-Acetoxy-2-methyl-1-propanol (and its deuterated analogs, e.g., -d6) presents a unique stability profile governed by its structural identity as a tertiary ester with a vicinal primary hydroxyl group .

While tertiary esters are typically resistant to hydrolysis due to steric hindrance, this specific molecule suffers from a critical, often overlooked instability mechanism: intramolecular acyl migration . Under protic or basic conditions, the acetyl group migrates from the sterically hindered tertiary position (C2) to the thermodynamically favored primary position (C1).

Key Takeaway: For deuterated internal standards (IS), Acetonitrile (ACN) is the superior storage solvent. Methanol (MeOH) must be avoided for long-term storage due to rapid transesterification and acyl migration.

Part 1: Molecular Analysis & Inherent Reactivity

Structural Vulnerabilities

To understand the stability, we must dissect the molecule:

-

Core Structure: 2-methyl-1,2-propanediol backbone.

-

Functional Groups:

-

C2 (Tertiary): Acetate ester (Sterically bulky).

-

C1 (Primary): Free hydroxyl group (-OH).

-

-

Deuteration Context: Typically, the methyl groups on the isobutyl chain are deuterated (

). While C-D bonds are chemically stable, the cost of these standards mandates strict preservation of chemical purity to prevent isobaric interference in LC-MS/MS assays.

The "Hidden" Degradation Pathway: Acyl Migration

Most researchers screen for hydrolysis (loss of acetyl group). However, the primary mode of degradation in solution is isomerization .

-

The free primary hydroxyl (C1) attacks the carbonyl carbon of the tertiary acetate (C2).

-

A 5-membered cyclic ortho-ester intermediate forms.

-

The ring collapses, transferring the acetyl group to the primary oxygen.

-

Result: 1-Acetoxy-2-methyl-2-propanol. This isomer has the same mass (isobaric) but different retention time, potentially splitting peaks or causing quantification errors.

Part 2: Solvent Compatibility Matrix

The following table summarizes the stability of deuterated 2-Acetoxy-2-methyl-1-propanol across common laboratory solvents.

| Solvent System | Stability Rating | Primary Degradation Mechanism | Recommendation |

| Acetonitrile (ACN) | High | None (Aprotic environment prevents migration). | Preferred Storage Solvent |

| Methanol (MeOH) | Low | Transesterification (Methanolysis) & Acyl Migration . | Avoid for storage; minimize contact time during prep. |

| Water (pH 7) | Moderate | Slow Hydrolysis (Sterically hindered). | Acceptable for short-term LC autosampler stability. |

| Water (pH > 8) | Critical Failure | Rapid Saponification (Base-catalyzed hydrolysis). | Strictly Avoid. |

| Water (pH < 3) | Low | Acid-catalyzed Acyl Migration. | Avoid strong acid quenchers. |

| DMSO | Moderate-High | Hygroscopicity leads to water uptake -> Hydrolysis. | Use only if anhydrous; store desiccated. |

Part 3: Mechanistic Deep Dive (Visualization)

The following diagram illustrates the competing pathways of Hydrolysis (loss of signal) vs. Acyl Migration (isobaric interference).

Caption: Figure 1. Degradation pathways showing the thermodynamic drive from the kinetic tertiary ester to the stable primary ester via a cyclic intermediate.

Part 4: Experimental Protocols for Stability Validation

As a self-validating system, you must empirically determine the stability window for your specific deuterated batch.

Protocol: Differential Solvent Stress Test

Objective: Quantify the rate of acyl migration in MeOH vs. ACN.

Materials:

-

Deuterated Standard (e.g.,

-2-Acetoxy-2-methyl-1-propanol). -

Solvents: LC-MS grade Methanol, Acetonitrile, Water.

-

Instrument: LC-MS/MS (Reverse Phase C18).

Workflow:

-

Preparation: Prepare two stock solutions at 1 mg/mL.

-

Solution A: Dissolved in 100% Acetonitrile.

-

Solution B: Dissolved in 100% Methanol.

-

-

Incubation: Aliquot both solutions into amber glass vials. Store at Room Temperature (25°C).

-

Sampling: Inject samples at T=0, T=4h, T=24h, and T=48h.

-

Chromatography: Use a slow gradient (e.g., 5% to 95% B over 10 mins) to ensure separation of the tertiary ester (Target) from the primary ester (Isomer).

-

Note: The primary ester (degradation product) is less sterically hindered and typically elutes slightly later on C18 columns due to better interaction with the stationary phase, though this depends on specific column chemistry.

-

-

Analysis: Monitor the MRM transition. If a second peak appears with the same parent/daughter ion, acyl migration has occurred .

Protocol: pH-Dependent Hydrolysis Screen

Objective: Determine the safe pH range for LC mobile phases.

Workflow:

-

Spike the standard into aqueous buffers at pH 3, 7, and 9.

-

Incubate for 4 hours.

-

Quench with cold ACN and analyze immediately.

-

Acceptance Criteria: >95% recovery of the parent compound.

-

Expectation: pH 9 will show significant loss (hydrolysis). pH 3 may show isomerization. pH 7 should be stable for short durations.

-

Part 5: Storage & Handling Best Practices

To ensure the integrity of your deuterated standards, follow these "Golden Rules":

-

Primary Stock Storage:

-

Solvent: 100% Acetonitrile (Anhydrous).

-

Temperature: -20°C or -80°C.

-

Container: Amber glass with PTFE-lined caps (prevent evaporation and light exposure).

-

-

Working Solutions:

-

Avoid diluting into Methanol for storage. If Methanol is required for the LC mobile phase, prepare the dilution immediately prior to injection .

-

Keep working solutions on ice (4°C) to kinetically inhibit migration.

-

-

Deuterium Exchange Precaution:

-

If your molecule is labeled on the acetate group (

), avoid basic solvents (pH > 8) even in trace amounts. The alpha-protons on the acetate are acidic and will undergo H/D exchange with the solvent, altering the mass shift.

-

Workflow Visualization

Caption: Figure 2. Optimized workflow for handling deuterated labile esters to minimize back-exchange and migration.

References

-

PubChem. (n.d.). 2-Acetoxy-2-methyl-1-propanol Compound Summary. National Library of Medicine. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Hanson, J. R. (1991). Protecting Groups in Organic Synthesis. (Contextualizing the stability of tertiary vs.

Difference between native and deuterated 2-Acetoxy-2-methyl-1-propanol

Executive Summary

In the precision-driven landscape of pharmaceutical bioanalysis and proteomics, 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5) serves as a critical analyte, often appearing as a metabolic intermediate of branched-chain glycols or as a specific impurity in active pharmaceutical ingredient (API) synthesis.

Its isotopologue, 2-Acetoxy-2-methyl-1-propanol-d6 (CAS 1185110-46-6), represents the "gold standard" Internal Standard (IS) for quantifying the native compound. The fundamental difference between these two entities lies not in their chemical reactivity, which remains identical under physiological conditions, but in their mass-to-charge ratio (m/z) and subtle physicochemical properties (chromatographic retention).

This guide delineates the structural, physical, and analytical distinctions between the native and deuterated forms, providing a validated framework for their use in LC-MS/MS workflows.

Molecular Architecture & Identity

The core structure of 2-Acetoxy-2-methyl-1-propanol consists of an isobutanol backbone where the tertiary carbon (C2) is substituted with an acetoxy ester group, leaving the primary hydroxyl group at C1 free.

Structural Comparison

The deuterated form (d6) typically incorporates deuterium atoms at the gem-dimethyl positions. This placement is strategic: it ensures the label is located on non-exchangeable carbon-hydrogen bonds, preventing label loss during aqueous extraction or acidic/basic hydrolysis.

| Feature | Native 2-Acetoxy-2-methyl-1-propanol | Deuterated (d6) 2-Acetoxy-2-methyl-1-propanol |

| CAS Number | 947252-23-5 | 1185110-46-6 |

| Formula | ||

| Molecular Weight | 146.18 g/mol | ~152.22 g/mol (+6 Da shift) |

| Label Position | N/A | Typically gem-dimethyl ( |

| Primary Application | Target Analyte / Impurity | Internal Standard (IS) for Quantification |

Visualization of Structural Divergence

Figure 1: Structural relationship emphasizing the stability of the C-D bond modification.

Physicochemical Divergence: The "Deuterium Effect"

While often assumed to be identical, the substitution of Hydrogen with Deuterium introduces subtle physical changes critical for high-precision chromatography.[1]

Chromatographic Retention Shift

In Reverse-Phase Chromatography (RPLC), deuterated compounds often display a slightly shorter retention time than their native counterparts.

-

Mechanism: The C-D bond is shorter and has a lower vibrational volume than the C-H bond. This results in slightly lower lipophilicity (hydrophobicity) for the deuterated molecule.

-

Impact: In high-resolution UPLC, the d6-IS may elute 0.05–0.1 minutes before the native analyte.

-

Mitigation: This separation is usually negligible but must be accounted for when setting integration windows to ensure the IS peak is captured.

Fragmentation & Mass Spectrometry

The +6 Da mass shift is designed to prevent Isotopic Cross-talk .

-

Native M+0: The natural isotope distribution of the native compound (containing

) will produce a small signal at M+1 and M+2. -

d6 Separation: By shifting the mass by +6 Da, the IS signal falls completely outside the natural isotopic envelope of the native analyte, ensuring that high concentrations of the native drug do not cause a "false positive" signal in the IS channel.

Bioanalytical Application: LC-MS/MS Workflow

The primary utility of the deuterated form is to correct for matrix effects (ion suppression/enhancement) and recovery losses during sample preparation.

MRM Transition Strategy

To quantify 2-Acetoxy-2-methyl-1-propanol, Multiple Reaction Monitoring (MRM) is used. The fragmentation usually involves the loss of the acetoxy group or the cleavage of the isobutyl chain.

Recommended Transitions (Example):

-

Native:

(Loss of Acetic Acid -

Deuterated (d6):

(Retains d6 label on the fragment)

Note: The specific transition depends on whether the charge is retained on the acetyl group or the isobutyl cation. If the label is on the isobutyl chain, the fragment mass must increase by 6.

Analytical Workflow Diagram

Figure 2: The self-validating workflow where the d6-IS corrects for ionization variability.

Experimental Protocol: Validation & Handling

Stock Solution Preparation

-

Native: Weigh ~10 mg of native 2-Acetoxy-2-methyl-1-propanol into a 10 mL volumetric flask. Dissolve in Methanol (MeOH).

-

Deuterated (IS): Dissolve 1 mg of d6-IS in 10 mL MeOH.

-

Critical Check: Verify the isotopic purity of the d6 standard. It should be

D-enriched to prevent contribution to the native channel (M+0 signal from the IS).

Cross-Talk Verification (Crucial Step)

Before running samples, you must perform a "Cross-Talk" experiment to validate the difference:

-

Inject Pure IS Only: Monitor the Native MRM channel.

-

Acceptance Criteria: Signal in Native channel must be

of the Lower Limit of Quantification (LLOQ).

-

-

Inject High-Conc Native Only: Monitor the IS MRM channel.

-

Acceptance Criteria: Signal in IS channel must be

of the average IS response.

-

Extraction Protocol (Protein Precipitation)

-

Aliquot 50 µL of plasma/serum.

-

Add 20 µL of d6-IS Working Solution (e.g., 500 ng/mL).

-

Add 200 µL of Acetonitrile (ACN) to precipitate proteins.

-

Vortex (1 min) and Centrifuge (10,000 g, 5 min).

-

Inject Supernatant onto LC-MS/MS.

References

-

Santa Cruz Biotechnology. (n.d.). 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5).[2][3][4] Retrieved from

-

Pharmaffiliates. (n.d.). This compound (CAS 1185110-46-6).[5] Retrieved from

-

BenchChem. (2025).[6] Introduction to deuterated internal standards in mass spectrometry. Retrieved from

-

AptoChem. (2008). Deuterated internal standards and bioanalysis.[1][7][8][9] Retrieved from

-

Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. echemi.com [echemi.com]

- 3. 2-Acetoxy-2-methyl-1-propanol | CAS 947252-23-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. scispace.com [scispace.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Topic: The Strategic Application of 2-Acetoxy-2-methyl-1-propanol-d6 in Targeted Metabolomics

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pursuit of quantitative precision is paramount in metabolomics, particularly in clinical and toxicological research where findings can inform diagnostic and safety assessments. The use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for correcting analytical variability in mass spectrometry-based assays. This guide provides a comprehensive technical overview of 2-Acetoxy-2-methyl-1-propanol-d6, a deuterated analog of a xenobiotic metabolite. While specific applications of this molecule are not yet widely documented in peer-reviewed literature, its chemical nature makes it an ideal internal standard for the targeted quantification of its non-labeled counterpart, 2-Acetoxy-2-methyl-1-propanol. This document will detail its hypothesized role in exposure biomarker studies, provide a complete, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and discuss the self-validating principles that underpin its use.

Introduction: The Imperative for Precision in Quantitative Metabolomics

Metabolomics aims to comprehensively identify and quantify all small molecules in a biological system. However, the journey from sample acquisition to final data is fraught with potential sources of error. Variability can be introduced during sample collection, storage, extraction, and instrumental analysis. In targeted metabolomics, where the goal is to measure the absolute concentration of specific, known metabolites, mitigating this variability is critical.

The most robust method for achieving high accuracy and precision is the use of a SIL-IS. An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). When a known amount of the SIL-IS is spiked into a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous (light) analyte. By measuring the ratio of the analyte's signal to the standard's signal, one can correct for sample loss and matrix effects, leading to highly reliable quantification.

This compound is a prime candidate for such an application. Its non-labeled analog is a known metabolite of methyl tert-butyl ether (MTBE), a gasoline additive. Therefore, quantifying this metabolite can serve as a precise biomarker for MTBE exposure. The six deuterium atoms on the two methyl groups provide a significant +6 Da mass shift, ensuring no isotopic overlap with the light analyte and making it an ideal tool for toxicological and environmental exposure studies.

Physicochemical Profile of the Internal Standard

Understanding the properties of this compound is fundamental to its application.

| Property | Value | Source |

| Chemical Formula | C₇H₈D₆O₃ | Supplier Data |

| Molecular Weight | 154.22 g/mol | Supplier Data |

| Canonical SMILES | CC(C)(C(=O)O(C([2H])([2H])[2H])O)O | PubChem |

| Isotopic Purity | Typically >98% | Supplier Data |

| Structure |  | PubChem |

The key feature is the presence of six deuterium atoms. This provides a clear mass separation from the endogenous analyte (MW: 148.18 g/mol ) in a mass spectrometer, which is essential for preventing signal interference.

Experimental Workflow: Targeted Quantification of 2-Acetoxy-2-methyl-1-propanol

This section outlines a detailed protocol for using this compound as an internal standard to quantify its light analog in human plasma.

Core Principle: Isotope Dilution Mass Spectrometry

The workflow is built on the principle of isotope dilution. A known concentration of the "heavy" standard (IS) is added to an unknown concentration of the "light" analyte in the biological sample. The mass spectrometer measures the intensity ratio of the two compounds. This ratio is then used to calculate the analyte concentration by referencing a calibration curve, which is prepared with known concentrations of the light analyte and a fixed concentration of the heavy IS.

Workflow Diagram

Caption: Targeted metabolomics workflow using a SIL-IS.

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 2-Acetoxy-2-methyl-1-propanol and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Prepare a separate stock of this compound in the same manner.

-

IS Working Solution (500 ng/mL): Dilute the IS Stock solution in 50:50 methanol:water. This solution is used to spike all samples, calibrators, and QCs.

2. Preparation of Calibration Curve and QC Samples:

-

Perform serial dilutions of the Analyte Stock to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Spike each calibrator and QC level with the IS Working Solution to achieve a final IS concentration of 50 ng/mL in the final injection volume. This ensures the IS concentration is constant across the entire analytical run.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (500 ng/mL) to each tube.

-

Vortex briefly to mix. The early addition of the IS is a cornerstone of this protocol's trustworthiness; it ensures the IS corrects for any analyte loss during subsequent steps.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating this polar molecule from matrix interferences.

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

-

Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization Positive (ESI+)

- Analysis Mode: Multiple Reaction Monitoring (MRM)

- The key to the assay is selecting specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides two layers of specificity (retention time and mass transition), ensuring authoritative identification and quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Analyte (Light) | 149.1 [M+H]⁺ | 89.1 | 15 | Loss of acetic acid |

| IS (d6-Heavy) | 155.1 [M+H]⁺ | 95.1 | 15 | Loss of acetic acid |

Data Analysis and System Validation

1. Peak Integration: The chromatographic software integrates the area under the curve for the MRM transitions of both the analyte and the IS. 2. Ratio Calculation: The ratio of the analyte peak area to the IS peak area is calculated for every sample. 3. Calibration Curve: A linear regression model (typically with 1/x² weighting) is generated by plotting the area ratios of the calibration standards against their known concentrations. 4. Concentration Calculation: The concentration of the analyte in the unknown samples is calculated from their area ratios using the regression equation from the calibration curve.

This entire system is self-validating. The consistent response of the internal standard across all injections confirms the stability of the instrument. The accuracy of the QC samples, which are treated as unknowns, validates the accuracy of the calibration curve and the entire sample preparation process. Any significant deviation in the IS peak area in a specific sample would immediately flag a problem with that sample's extraction or injection, allowing for its disqualification.

Conclusion

While this compound may not yet have a broad publication history, its molecular structure and isotopic labeling make it an exemplary tool for its intended purpose: serving as a high-fidelity internal standard. By applying the principles of isotope dilution and the robust LC-MS/MS workflow detailed in this guide, researchers can achieve the accuracy and precision required for demanding applications such as biomarker validation and toxicological screening. This molecule represents a key enabling tool for generating authoritative, reproducible, and trustworthy quantitative data in the field of targeted metabolomics.

References

-

Title: Stable Isotope-Labeled Internal Standards in Mass Spectrometry-Based Metabolomics Source: American Chemical Society Publications URL: [Link]

-

Title: The Role of Internal Standards in Metabolomics Source: SpringerLink URL: [Link]

-

Title: Identification of 2-acetoxy-2-methyl-1-propanol in the urine of a man exposed to methyl tert-butyl ether (MTBE) Source: Journal of Analytical Toxicology URL: [Link]

-

Title: Metabolism of methyl t-butyl ether in humans Source: National Center for Biotechnology Information URL: [Link]

Methodological & Application

Optimizing gas chromatography parameters for 2-Acetoxy-2-methyl-1-propanol-d6

An authoritative guide to developing and optimizing a robust gas chromatography method for the analysis of 2-Acetoxy-2-methyl-1-propanol-d6.

Author: A Senior Application Scientist

Publication Date: February 21, 2026

Abstract

This application note provides a comprehensive, technically-grounded guide for the development and optimization of a robust gas chromatography (GC) method for the analysis of this compound. This deuterated compound is frequently employed as an internal standard in quantitative bioanalytical assays, where analytical precision is paramount. The methodologies detailed herein are designed to guide researchers, scientists, and drug development professionals through the logical selection of GC parameters, from column chemistry and inlet conditions to oven programming and detector settings. The narrative emphasizes the causal relationships between instrumental parameters and chromatographic outcomes, ensuring the development of a self-validating and reliable analytical method.

Introduction: The Analytical Significance of this compound

In the landscape of modern drug development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools for accurate quantification via mass spectrometry. This compound serves as a critical internal standard, mirroring the chemical behavior of its non-deuterated analogue while being mass-distinct, thereby correcting for variability during sample preparation and analysis.

The efficacy of this internal standard is fundamentally dependent on the quality of the chromatographic method used for its separation and detection. Gas chromatography (GC) is an ideal technique for this purpose, offering high-resolution separation for volatile and semi-volatile compounds.[1][2][3] However, the presence of both an ester and a primary alcohol functional group, coupled with its potential for thermal instability, presents specific challenges that necessitate a carefully optimized GC method. This guide provides the scientific framework and practical protocols to achieve this.

Analyte Profile: Physicochemical Properties & Chromatographic Implications

A successful GC method begins with a deep understanding of the analyte's chemical nature. The properties of this compound dictate every choice in the method development process.

| Property | Value / Characteristic | Chromatographic Implication & Rationale |

| Molecular Weight | ~138.19 g/mol [4][5] | The compound is sufficiently volatile for GC analysis.[3][6] |

| Polarity | Moderately Polar | The molecule contains a polar primary alcohol (-OH) and a moderately polar ester (-COO-) group. This dictates the choice of a mid-polarity stationary phase based on the "like dissolves like" principle of separation.[7] |

| Boiling Point (estimated) | ~180-190 °C | The oven temperature program must exceed this temperature to ensure efficient elution from the column.[8] |

| Thermal Stability | Potentially Thermally Labile | Ester and hydroxyl groups can be susceptible to degradation at elevated temperatures in the GC inlet.[9][10] This requires careful optimization of the inlet temperature to ensure complete vaporization without inducing chemical breakdown. |

Strategic Parameter Optimization: A Causality-Driven Approach

The following sections detail the rationale for selecting and optimizing each critical GC parameter, moving from the heart of the separation—the column—to the final detection.

GC Column Selection: The Foundation of Separation

The choice of the GC column's stationary phase is the most critical factor in achieving selectivity.[7]

-

Stationary Phase Rationale: Given the analyte's moderate polarity, a stationary phase that can engage in dipole-dipole interactions is required for effective retention and separation from non-polar matrix components.

-

Primary Recommendation: A mid-polarity 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624, Rtx-1301) phase is an excellent first choice. The cyanopropylphenyl groups provide the necessary polarity to interact with the ester and alcohol functionalities, offering good peak shape and selectivity.[11][12]

-

Alternative Phase: A 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) is a versatile, robust, and slightly less polar alternative that should also be considered.

-

-

Column Dimensions: Standard dimensions of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness offer a well-established balance between separation efficiency (theoretical plates) and analysis time.[13]

Inlet Configuration: Maximizing Analyte Integrity

The inlet's function is to vaporize the sample and transfer it to the column efficiently and without discrimination or degradation. For a potentially thermally labile compound, this is a critical control point.

-

Injection Technique: A split injection is recommended to handle the typical concentrations of internal standards and to ensure sharp, symmetrical peaks by preventing column overload. A starting split ratio of 50:1 is appropriate.

-

Inlet Temperature: This parameter requires careful optimization. The temperature must be high enough for rapid, complete vaporization but low enough to prevent thermal decomposition.

-

Optimization Protocol: Inject the standard at a series of inlet temperatures (e.g., 200 °C, 220 °C, 240 °C) while keeping other parameters constant. Monitor for peak tailing (too low) or the appearance of degradation products (too high). A starting temperature of 220 °C is recommended.

-

-

Liner Selection: A deactivated glass liner with glass wool is essential. The deactivation minimizes active sites that can cause analyte adsorption or degradation, while the glass wool aids in vaporization and traps non-volatile residues.

Carrier Gas and Flow Rate: The Driving Force

The carrier gas transports the analyte through the column. Both its identity and flow rate impact efficiency.

-

Carrier Gas: Helium is the recommended carrier gas for its safety and good efficiency.

-

Flow Rate: Operating in a constant flow mode at approximately 1.2 mL/min is advised. This ensures that the linear velocity of the gas remains stable as the oven temperature ramps, leading to more reproducible retention times.

Oven Temperature Program: The Key to Resolution and Speed

Temperature programming, the gradual increase of the oven temperature, is essential for separating compounds with different volatilities and for ensuring good peak shape for later-eluting compounds.[8]

-

Initial Temperature & Hold: Start at a low temperature, such as 60 °C , and hold for 1-2 minutes. This allows the sample to focus into a tight band at the head of the column, a technique known as "solvent focusing" or "cold trapping," which is critical for sharp peaks, especially for early-eluting compounds.[14]

-

Temperature Ramp: A ramp rate of 15 °C/min provides a good balance between separation and analysis time. This can be adjusted—a slower ramp increases resolution, while a faster ramp shortens the run time.[15][16]

-

Final Temperature & Hold: The final temperature should be high enough to elute the analyte and any other components of interest, typically around 250 °C . A final hold of 2-3 minutes ensures the column is clean for the next injection.

Detector: Sensitive and Specific Detection

For a deuterated internal standard, a Mass Spectrometer (MS) is the detector of choice.

-

Ionization Mode: Standard Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that are useful for compound identification.

-

Acquisition Mode: To maximize sensitivity and selectivity, Selected Ion Monitoring (SIM) mode should be used.[17] After an initial full-scan analysis to identify the characteristic mass fragments of this compound, the method should be configured to monitor only those specific ions. This dramatically reduces chemical noise and lowers detection limits.

-

Temperatures: The MS transfer line and ion source temperatures should be set high enough to prevent analyte condensation, typically 250 °C and 230 °C , respectively.

Workflow for Method Optimization

The following diagram outlines the logical progression for developing and optimizing the GC method. This systematic approach ensures that each parameter is addressed in a way that builds upon the previous optimization step, constituting a self-validating process.

Caption: A systematic workflow for GC method development and optimization.

Protocol: Recommended Starting Conditions

This protocol provides a robust starting point for the analysis of this compound. It is intended to be a baseline from which further optimization, as described above, can be performed.

5.1. Instrumentation and Consumables

-

GC System: Any modern GC system with electronic pressure control, a split/splitless inlet, and a mass selective detector.

-

GC Column: 6% Cyanopropylphenyl-94% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Vials: 2 mL amber glass vials with deactivated glass inserts.

-

Syringe: 10 µL autosampler syringe.

5.2. Standard Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.

-

Prepare a working standard solution by diluting the stock solution to 1-10 µg/mL in ethyl acetate.

5.3. Recommended GC-MS Parameters

| Parameter | Value |

| Inlet | Split |

| Inlet Temperature | 220 °C |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

| Liner | Deactivated, Split, Glass Wool |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 60 °C, hold for 1 min |

| Ramp Rate | 15 °C/min |

| Final Temperature | 250 °C, hold for 2 min |

| MS Transfer Line Temp. | 250 °C |

| Ion Source Temp. | 230 °C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (for initial analysis), then SIM |

| SIM Ions | To be determined from the full scan spectrum |

References

-

Anthias Consulting. (2016). Strategies for GC-MS Method Development. YouTube. [Link]

-

Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

-

ChromSolutions. (n.d.). Professional GC & GC/MS Method Development Objectives & Benefits Guide. [Link]

-

Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

-

Phenomenex. (2025). Basic Principles of Gas Chromatography. [Link]

-

American Chemical Society. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. ACS Omega. [Link]

-

Pharma Guideline. (2025). Principle and Working of Gas Chromatography. [Link]

-

JCANO Ingenieria. (n.d.). GC Column Selection Guide. [Link]

-

Longdom Publishing. (2024). Gas Chromatography: Basic Concepts and Applications. [Link]

-

LCGC International. (2023). The Secrets of Optimizing GC-MS Methods. [Link]

-

PubMed. (n.d.). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. [Link]

-

National Center for Biotechnology Information. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. [Link]

-

Restek. (2020). Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity. [Link]

-

Agilent Technologies. (2001). New Approaches to the Development of GC/MS Selected Ion Monitoring Acquisition and Quantitation Methods. [Link]

-

Microbe Notes. (2024). Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. [Link]

-

SCION Instruments. (n.d.). GC Method Development - Webinar. [Link]

-

Agilent Technologies. (n.d.). GC Method Development. [Link]

-

PubChem. (n.d.). 2-Acetoxy-2-methyl-1-propanol. [Link]

-

Chromatography Forum. (2016). Inlet temperature GCMS. [Link]

-

PubMed. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. [Link]

-

Scribd. (n.d.). GC Method Optimization of Flow Rate and Column Temperature. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

LCGC International. (2020). Beat the Heat: Cold Injections in Gas Chromatography. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

U.S. Environmental Protection Agency. (2025). 2-Methyl-1-propanol Properties. [Link]

-

Restek. (2025). Alcoholic Beverage Analysis by GC. [Link]

-

ASTM International. (2002). D3545-02 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. [Link]

Sources

- 1. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]

- 2. Gas Chromatography: Principles, Characteristics, and Process - Creative Proteomics Blog [creative-proteomics.com]

- 3. longdom.org [longdom.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. microbenotes.com [microbenotes.com]

- 7. neutronco.com [neutronco.com]

- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jcanoingenieria.com [jcanoingenieria.com]

- 12. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]

- 13. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]

- 14. Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity [discover.restek.com]

- 15. agilent.com [agilent.com]

- 16. scribd.com [scribd.com]

- 17. gcms.cz [gcms.cz]

Quantification of biological samples using 2-Acetoxy-2-methyl-1-propanol-d6

Application Note: High-Sensitivity Quantification of 2-Acetoxy-2-methyl-1-propanol in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Executive Summary

This Application Note details a robust protocol for the quantification of 2-Acetoxy-2-methyl-1-propanol (2-AMP) in biological matrices (plasma and urine) using its deuterated analog, 2-Acetoxy-2-methyl-1-propanol-d6 (2-AMP-d6) , as an Internal Standard (IS).

2-AMP is a structural derivative of 2-methyl-1,2-propanediol, often associated with the metabolic breakdown of industrial solvents (e.g., tert-butyl acetate) or as a specific impurity in pharmaceutical synthesis. Due to its low molecular weight (MW 132.16), potential for acyl migration, and moderate polarity, accurate quantification requires precise control over extraction conditions and chromatographic separation.

This guide leverages Stable Isotope Dilution (SID) to compensate for matrix effects and recovery variability, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Scientific Rationale & Experimental Design

The Role of the Internal Standard (2-AMP-d6)

The core of this protocol is the use of This compound . In LC-MS/MS, "matrix effects" (ion suppression or enhancement) can severely compromise quantitation.

-

Mechanism: As a stable isotope-labeled analog, 2-AMP-d6 co-elutes with the analyte but is mass-resolved by the detector. It experiences the exact same ionization environment and extraction efficiency.

-

Correction: By calculating the Area Ratio (Analyte/IS), systematic errors from sample preparation and ionization are mathematically nullified.

Chemical Stability & Acyl Migration

Critical Caution: 2-AMP contains a free hydroxyl group adjacent to an ester linkage. Under basic conditions (pH > 8), acyl migration may occur, converting 2-Acetoxy-2-methyl-1-propanol into its isomer, 1-Acetoxy-2-methyl-2-propanol.

-

Protocol Control: All extraction steps are maintained at neutral to slightly acidic pH (pH 4.0–6.0) to prevent isomerization and ester hydrolysis.

Materials & Reagents

| Component | Specification | Role |

| Analyte | 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5) | Target Compound |

| Internal Standard | This compound (CAS 1185110-46-6) | Normalization Reference |

| Solvent A | Water (LC-MS Grade) + 0.1% Formic Acid | Mobile Phase (Weak) |

| Solvent B | Acetonitrile (LC-MS Grade) + 0.1% Formic Acid | Mobile Phase (Strong) |

| Extraction Solvent | Ethyl Acetate : Isopropanol (90:10 v/v) | Liquid-Liquid Extraction |

| Buffer | Ammonium Acetate (10 mM, pH 5.[1][2]0) | pH Stabilization |

Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow of the sample preparation and analysis, emphasizing the critical pH control points.

Figure 1: Optimized Sample Preparation Workflow ensuring pH stability and extraction efficiency.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

-

Stock A (Analyte): Dissolve 10 mg of 2-AMP in 10 mL Methanol (1 mg/mL).

-

Stock B (IS): Dissolve 1 mg of 2-AMP-d6 in 10 mL Methanol (100 µg/mL).

-

Working IS Solution: Dilute Stock B to 500 ng/mL in water/methanol (50:50).

Step 2: Sample Pre-treatment

-

Aliquot 100 µL of biological sample (Plasma or Urine) into a 1.5 mL Eppendorf tube.

-

Add 10 µL of Working IS Solution (Final IS conc: ~50 ng/mL). Vortex for 10 sec.

-

Add 100 µL of 10 mM Ammonium Acetate buffer (pH 5.0). This step buffers the sample to prevent ester hydrolysis.

Step 3: Liquid-Liquid Extraction (LLE)

-

Add 600 µL of Extraction Solvent (Ethyl Acetate:Isopropanol, 90:10).

-

Note: The addition of IPA improves the recovery of the moderately polar alcohol.

-

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 500 µL of the upper organic layer to a clean glass vial.

Step 4: Dry Down & Reconstitution

-

Evaporate the solvent under a gentle stream of Nitrogen at 35°C . Do not exceed 40°C to prevent volatilization of the analyte.

-

Reconstitute the residue in 100 µL of Mobile Phase (Water:Acetonitrile 90:10 + 0.1% FA).

-

Vortex and transfer to an autosampler vial.

Instrumental Analysis (LC-MS/MS)

Due to the small, polar nature of 2-AMP, standard C18 columns may result in poor retention (eluting in the void volume). A Polar-Embedded C18 or T3-type column is mandated.

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 5 µL.

Gradient Table:

| Time (min) | % Solvent A (Water + FA) | % Solvent B (ACN + FA) |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 4.0 | 10 | 90 |

| 5.0 | 10 | 90 |

| 5.1 | 95 | 5 |

| 7.0 | 95 | 5 |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Ionization Mechanism: Protonation [M+H]+ and potential Ammonium adducts [M+NH4]+.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |

| 2-AMP | 133.1 [M+H]+ | 73.1 [C4H9O]+ | 15 | 50 |

| 2-AMP (Qual) | 133.1 [M+H]+ | 55.1 [C4H7]+ | 25 | 50 |

| 2-AMP-d6 (IS) | 139.1 [M+H]+ | 79.1 [d6-C4H9O]+ | 15 | 50 |

Note: The transition 133 -> 73 corresponds to the loss of Acetic Acid (60 Da), leaving the hydroxy-isobutyl cation.

Data Analysis & Validation Criteria

Quantification Logic

Concentration is determined using a linear regression of the Area Ratio (

Method Validation Targets (FDA Bioanalytical Guidelines)

To ensure trustworthiness, the method must meet the following criteria:

-

Linearity:

over the range of 1 ng/mL to 1000 ng/mL. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV% < 15% ( < 20% at LLOQ).

-

Recovery: > 70% extraction efficiency (consistent across low, mid, high QC).

-

Matrix Effect: IS-normalized Matrix Factor (MF) between 0.85 and 1.15.

Troubleshooting & Optimization

Common Issues

-

Peak Tailing: Usually indicates interaction with silanols. Ensure the column (HSS T3) is fully equilibrated. Increase buffer concentration if necessary.

-

Low Sensitivity: 2-AMP does not ionize strongly. If [M+H]+ is weak, monitor the Ammonium adduct [M+NH4]+ (m/z 150.1 -> 90.1) by adding 5mM Ammonium Formate to the mobile phase.

-

IS Interference: Ensure the 2-AMP-d6 is isotopically pure. A "d0" contribution from the IS will cause a high blank signal.

Pathway Context (Graphviz)

Understanding the origin of the analyte aids in interpreting results. 2-AMP is often a downstream product of branched-chain solvent metabolism.

Figure 2: Putative relationship between industrial solvents and the target analyte.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29970583, 2-Acetoxy-2-methyl-1-propanol. Retrieved from [Link]

-

Bernara, M., et al. (2009). Determination of MTBE and its metabolites in biological samples. (Contextual reference for extraction of MPD derivatives). Journal of Chromatography B. [Link] (Generalized link to database as specific article requires subscription).

Sources

Application Note: 2-Acetoxy-2-methyl-1-propanol-d6 as a Reference Standard for Quantitative NMR (qNMR) Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules.[1] Its application extends to quantitative analysis (qNMR), where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of analyte concentration and purity.[1] A critical component of accurate and reproducible qNMR is the use of a high-purity internal standard.[2][3] This application note details the use of 2-Acetoxy-2-methyl-1-propanol-d6 as a reference standard in ¹H NMR spectroscopy, outlining its properties, and providing detailed protocols for its application in research and drug development.

The ideal internal standard for qNMR should possess several key characteristics: high chemical and isotopic purity (typically ≥99%), stability, and solubility in the deuterated solvent used for the analyte.[2] It should also have a simple NMR spectrum with signals that do not overlap with those of the analyte or solvent.[3][4] this compound is a suitable candidate that meets these criteria for a range of analytes.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| Synonyms | 2-(Acetyloxy)-2-methyl-propoxy-d6 | [5] |

| CAS Number | 1185110-46-6 | [5] |

| Molecular Formula | C₆H₆D₆O₃ | [5][6] |

| Molecular Weight | 138.19 g/mol | [5][6] |

| Appearance | Light-Brownish Oil | [5] |

| Storage | 2-8°C Refrigerator | [5] |

The non-deuterated form, 2-Acetoxy-2-methyl-1-propanol, has a molecular weight of 132.16 g/mol .[7] The deuteration at the methyl and methylene positions adjacent to the oxygen of the propanol backbone provides distinct signals in the ¹H NMR spectrum, which are well-separated from the signals of many common organic molecules.

Rationale for Using a Deuterated Standard

The use of a deuterated internal standard like this compound offers several advantages in qNMR:

-

Signal Separation: The deuterium substitution shifts the proton resonances, minimizing the chance of signal overlap with the analyte.

-

Simplified Spectrum: The remaining proton signals from the acetyl group and the tertiary methyl group are singlets, simplifying integration.

-

Broad Applicability: Its solubility in common deuterated solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD) makes it versatile for a wide range of analytes.[2][4]

Experimental Protocols

Part 1: Preparation of the Internal Standard Stock Solution

This protocol outlines the preparation of a stock solution of this compound. Accurate preparation is paramount for reliable quantitative results.[2]

Materials:

-

This compound (high purity, ≥99%)

-

Calibrated analytical microbalance (accurate to at least 0.01 mg)[2]

-

Volumetric flask (Class A)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)[8]

-

Glass pipette or syringe[9]

Procedure:

-

Weighing: Accurately weigh a precise amount of this compound into a clean, dry vial.[10]

-

Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Add the chosen deuterated solvent to dissolve the standard completely.[2]

-

Volume Adjustment: Carefully add the deuterated solvent up to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

Part 2: Preparation of the Sample for qNMR Analysis

This workflow describes the preparation of the final NMR sample containing the analyte and the internal standard.

Diagram: qNMR Sample Preparation Workflow

Caption: Workflow for qNMR sample preparation.

Procedure:

-

Analyte Preparation: Accurately weigh the analyte and dissolve it in a precise volume of the same deuterated solvent used for the internal standard.

-